molecular formula C21H20FN5O2 B10912691 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10912691
M. Wt: 393.4 g/mol
InChI Key: XVZKWAHZPSPYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the pyrazole and oxazole intermediates, followed by their coupling to form the final compound. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to kilogram-scale production. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and time, are optimized to achieve the desired product with high yield and purity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Used in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit an enzyme’s activity by binding to its active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide include other pyrazole and oxazole derivatives with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Compared to other similar compounds, it may exhibit distinct chemical reactivity, biological activity, or physical properties, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C21H20FN5O2

Molecular Weight

393.4 g/mol

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H20FN5O2/c1-4-27-13(3)15(11-24-27)10-23-20(28)17-9-18(14-5-7-16(22)8-6-14)25-21-19(17)12(2)26-29-21/h5-9,11H,4,10H2,1-3H3,(H,23,28)

InChI Key

XVZKWAHZPSPYFI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.